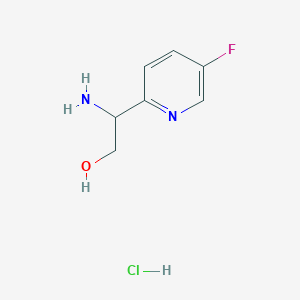

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(5-fluoropyridin-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c8-5-1-2-7(10-3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHABDQZPGJVESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736481 | |

| Record name | 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073149-17-3 | |

| Record name | 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the use of 2-amino-3-methylpyridine, which undergoes fluorination via the Baltz-Schiemann reaction to produce 2-fluoro-3-methylpyridine . This intermediate can then be oxidized and further reacted to introduce the ethanol and hydrochloride groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Pyridine vs. Fluorine at the 5-position on pyridine (vs. bromine in the 5-bromo analog ) reduces steric hindrance while maintaining strong electron-withdrawing effects, which may influence receptor binding or metabolic stability.

Functional Group Variations: Replacing the ethanol group with a carboxylic acid (as in 2-(5-fluoropyridin-2-yl)acetic acid HCl ) drastically alters solubility and reactivity. The carboxylic acid (pKa ~2.5) increases hydrophilicity compared to the ethanolamine backbone (pKa ~9-10 for the amino group).

Biological Activity

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the pyridine ring and the amino alcohol functional group enhances its interaction with various biological targets, making it a candidate for further pharmacological research.

- Molecular Formula : C₇H₁₀ClFN₂O

- Molecular Weight : Approximately 192.62 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorine atom and an amino alcohol group, which contributes to its unique reactivity and solubility properties.

The biological activity of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride primarily involves its interaction with specific receptors and enzymes. Key points include:

- Binding Affinity : The fluorinated pyridine enhances binding affinity to certain enzymes and receptors, potentially influencing neurotransmitter systems and other cellular signaling pathways.

- Hydrogen Bonding : The amino alcohol moiety allows for hydrogen bonding, further modulating the compound's effects on biological targets.

Biological Targets

Research indicates that this compound may interact with several biological targets, including:

- Metabotropic Glutamate Receptor Subtype 5 (mGlu5) : Binding to this receptor suggests potential implications in neurological disorders.

- Histone Deacetylases (HDACs) : Compounds with similar structures have shown inhibitory effects on HDACs, which are crucial in regulating gene expression and cellular functions .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride:

Table 1: Summary of Biological Activities

Case Study: Interaction with mGlu5 Receptor

A study demonstrated that 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride binds to the mGlu5 receptor, influencing neurotransmission pathways. This interaction could have implications for treating conditions such as anxiety and depression, where glutamate signaling plays a critical role.

Case Study: HDAC Inhibition

Research into structurally similar compounds has shown that fluorination can enhance potency against HDACs. For instance, fluorinated derivatives exhibited lower IC50 values in various cancer cell lines, indicating increased cytotoxicity compared to non-fluorinated counterparts .

Q & A

Q. What safety protocols are essential for handling this compound in compliance with OSHA standards?

- Methodological Answer : Classify as H315/H319/H335 (skin/eye irritation, respiratory sensitization). Use PPE (nitrile gloves, goggles), fume hoods for weighing, and emergency eyewash stations. Neutralize waste with 1M NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.